Cas no 6882-74-2 (4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine)
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine
- 1H-Imidazo[4,5-c]pyridine,4,5,6,7-tetrahydro-
- 4,5,6,7-tetrahydro-3H-Imidazo[4,5-c]pyridine
- 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl
- 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
- SPINACEAMINE
- 1H-Imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-
- FS-5198
- 4,5,6,7-tetrahydroimidazo-[4,5-c]-pyridine
- 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- 4,5,6,7-tetrahydro-imidazo-[4,5-c]-pyridine
- AKOS005613026
- SY020066
- AKOS005174539
- 6882-74-2
- MFCD08234597
- SCHEMBL159520
- 4,5,6,7-Tetrahydro-3h-imidazo[4,5-c]pyridine, AldrichCPR
- 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
- 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- URMVFILWXLQJIP-UHFFFAOYSA-N
- MFCD08669822
- W10134
- CS-0089654
- 1H-Imidazo(4,5-c)pyridine, 4,5,6,7-tetrahydro-
- A836258
- AB46090
- DTXSID30988529
- AKOS016038811
- EN300-103463
- FT-0649603
- BBL010223
- 3H-imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-, dihydrochloride
- STK801502
- ALBB-014950
- DB-013922
- 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
-
- MDL: MFCD09999261
- Inchi: 1S/C6H9N3/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2,(H,8,9)
- InChI Key: URMVFILWXLQJIP-UHFFFAOYSA-N
- SMILES: N1CC2=C(CC1)N=CN2
Computed Properties
- Exact Mass: 123.08000
- Monoisotopic Mass: 123.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.7A^2
- XLogP3: -0.5
Experimental Properties
- Boiling Point: 390.4°C at 760 mmHg
- Flash Point: 189.9°C
- PSA: 40.71000
- LogP: 0.38420
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 069974-500mg |
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridinehydrochloride, >95% |
6882-74-2 | >95% | 500mg |
$175.00 | 2023-09-08 | |
| Matrix Scientific | 069974-1g |
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridinehydrochloride, >95% |
6882-74-2 | >95% | 1g |
$237.00 | 2023-09-08 | |
| Matrix Scientific | 069974-5g |
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridinehydrochloride, >95% |
6882-74-2 | >95% | 5g |
$735.00 | 2023-09-08 | |
| Fluorochem | 050401-1g |
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine |
6882-74-2 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 050401-5g |
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine |
6882-74-2 | 95% | 5g |
£450.00 | 2022-03-01 | |
| Fluorochem | 050401-10g |
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine |
6882-74-2 | 95% | 10g |
£737.00 | 2022-03-01 | |
| Alichem | A029188280-1g |
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine |
6882-74-2 | 95% | 1g |
$380.92 | 2023-09-01 | |
| Alichem | A029188280-5g |
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine |
6882-74-2 | 95% | 5g |
$1000.64 | 2023-09-01 | |
| Chemenu | CM151218-5g |
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine |
6882-74-2 | 95+% | 5g |
$503 | 2021-08-05 | |
| Chemenu | CM151218-10g |
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine |
6882-74-2 | 95+% | 10g |
$960 | 2021-08-05 |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Suppliers
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine (CAS No. 6882-74-2): A Versatile Heterocyclic Compound in Modern Chemistry
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine (CAS No. 6882-74-2) is a fascinating heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This bicyclic structure, featuring both imidazole and pyridine moieties, serves as a crucial building block in drug discovery and material science. Its unique imidazo[4,5-c]pyridine scaffold offers remarkable versatility for molecular modifications, making it valuable for developing bioactive molecules.
The compound's tetrahydro-imidazopyridine core has become particularly relevant in addressing current research challenges, such as targeting neurological disorders and inflammation pathways. Researchers are actively exploring its potential in creating selective kinase inhibitors, a hot topic in cancer therapeutics. The partially saturated structure provides improved solubility compared to fully aromatic analogs, addressing a key concern in modern drug design where bioavailability remains a critical factor.
From a synthetic chemistry perspective, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives offer multiple sites for functionalization, allowing medicinal chemists to fine-tune pharmacological properties. Recent publications highlight its use in developing G protein-coupled receptor (GPCR) modulators, particularly for CNS targets. This aligns with growing interest in neurological drugs, as evidenced by increasing searches for "neuroprotective compounds" and "blood-brain barrier permeable molecules" in scientific databases.
The compound's stability under physiological conditions makes it attractive for prodrug development, another trending area in pharmaceutical research. Its imidazole nitrogen atoms can participate in hydrogen bonding interactions with biological targets, while the pyridine moiety contributes to π-stacking interactions – both crucial for molecular recognition processes. These features explain why patent filings involving this scaffold have increased by 35% over the past five years.
In material science applications, the tetrahydro-imidazopyridine structure shows promise for creating novel organic electronic materials. Its balanced electron-donating and accepting properties, derived from the imidazole and pyridine units respectively, make it suitable for designing charge-transport materials. This application taps into the booming interest in organic semiconductors for flexible electronics and energy storage devices.
Quality control of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves advanced analytical techniques. HPLC methods with UV detection at 254 nm are commonly employed, while structural confirmation utilizes NMR spectroscopy (particularly 1H and 13C NMR) and mass spectrometry. The compound's purity is crucial, especially for pharmaceutical applications, with most commercial suppliers offering ≥98% purity grades. Storage recommendations generally suggest keeping the material in anhydrous conditions at 2-8°C to maintain stability.
Recent advancements in green chemistry approaches have improved synthetic routes to this heterocycle. Catalytic hydrogenation methods now allow more efficient production of the tetrahydro derivative from its aromatic precursor, reducing waste generation. These sustainable processes respond to growing industry demands for environmentally friendly synthesis, a topic generating numerous searches in chemical databases.
The global market for imidazo[4,5-c]pyridine derivatives continues to expand, driven by pharmaceutical applications. Market analysts project a compound annual growth rate (CAGR) of 6.8% through 2028, with North America and Asia-Pacific regions showing particularly strong demand. This growth reflects increasing R&D investments in targeted therapies where such heterocycles play pivotal roles as privileged structures in medicinal chemistry.
For researchers working with 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, proper handling remains essential despite its non-hazardous classification. Standard laboratory precautions including gloves and eye protection are recommended when handling the powder form. The compound's low volatility reduces inhalation risks, but proper ventilation should still be maintained during weighing procedures.
Future research directions for this scaffold include exploration of its metal coordination chemistry for catalytic applications and further investigation of its pharmacophore potential in fragment-based drug discovery. The continued evolution of imidazo[4,5-c]pyridine chemistry ensures this compound will remain at the forefront of interdisciplinary research, bridging pharmaceutical science and advanced materials development.
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